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molecular formula C13H13NO2 B8587512 1-(2-cyclopropylethyl)-1H-indole-2,3-dione

1-(2-cyclopropylethyl)-1H-indole-2,3-dione

Cat. No. B8587512
M. Wt: 215.25 g/mol
InChI Key: QKNGUJYKRIKPLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08106087B2

Procedure details

To a suspension of sodium hydride (1.61 g, 41.9 mmol, 60% dispersion in mineral oil) in anhydrous N,N-dimethylformamide (25.0 mL) was added isatin (6.17 g, 41.9 mmol) at 0° C. The reaction mixture was stirred for 0.5 h followed by the addition of (2-bromoethyl)cyclopropane (Maercker, A., et al, Justus Liebigs Ann. Chem. (1972), 759:132-157) (9.25 g, 61.2 mmol). The resulting mixture was stirred at ambient temperature for 16 h and quenched with water (50.0 mL). The mixture was extracted with ethyl acetate (3×100 mL). The combined organic layers was washed with water (3×50.0 mL), dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated in vacuo to dryness to yield the title compound (6.50 g, 90%) as a viscous gum: 1H NMR (300 MHz, CDCl3) δ 7.57-7.51 (m, 2H), 7.05 (t, 1H), 6.88 (d, 1H), 3.79-3.74 (m, 2H), 1.59-1.52 (m, 2H), 0.70-0.61 (m, 1H), 0.44-0.38 (m, 2H), 0.05-0.02 (m, 2H); 13C NMR (75 MHz, CDCl3) δ 183.7, 158.2, 151.2, 138.4, 125.4, 123.6, 117.5, 110.3, 40.3, 32.2, 8.6, 4.3.
Quantity
1.61 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
6.17 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
90%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[NH:3]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[C:6](=[O:7])[C:4]1=[O:5].Br[CH2:15][CH2:16][CH:17]1[CH2:19][CH2:18]1>CN(C)C=O>[CH:17]1([CH2:16][CH2:15][N:3]2[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:6](=[O:7])[C:4]2=[O:5])[CH2:19][CH2:18]1 |f:0.1|

Inputs

Step One
Name
Quantity
1.61 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
6.17 g
Type
reactant
Smiles
N1C(=O)C(=O)C2=CC=CC=C12
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCC1CC1

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at ambient temperature for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
quenched with water (50.0 mL)
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (3×100 mL)
WASH
Type
WASH
Details
The combined organic layers was washed with water (3×50.0 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo to dryness

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
C1(CC1)CCN1C(C(C2=CC=CC=C12)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.5 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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